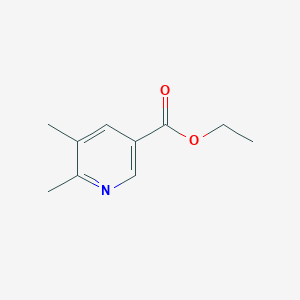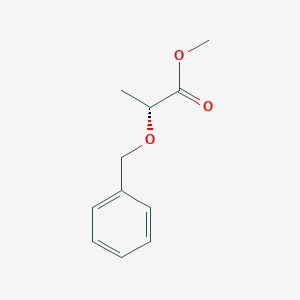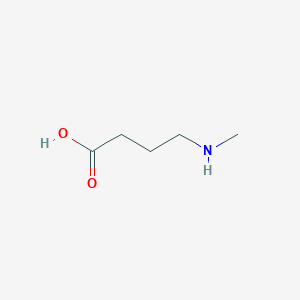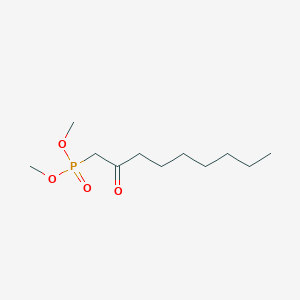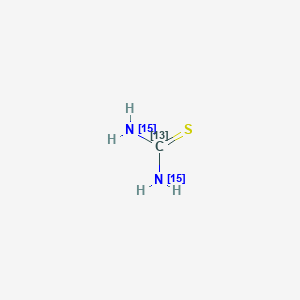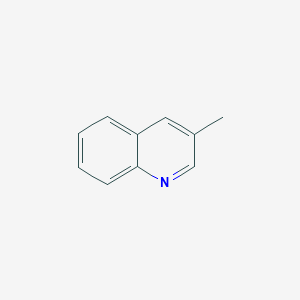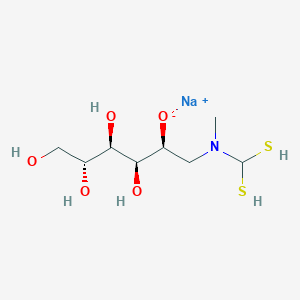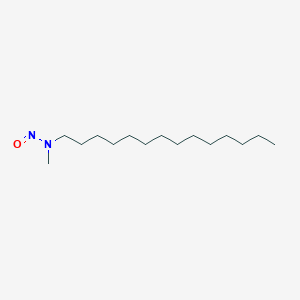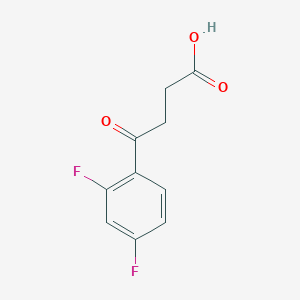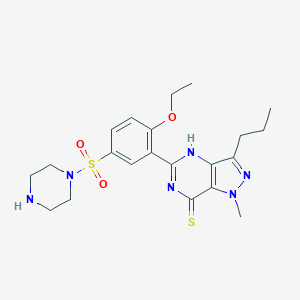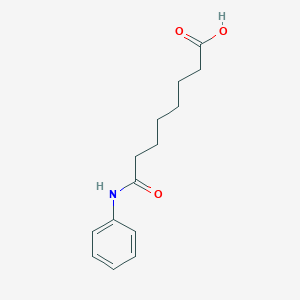
苏贝酰苯胺酸
概述
描述
Suberanilic acid is an amide alkaloid obtained from the endophytic fungus Pestalotiopsis trachycarpicola DCL44. It has been identified as a significant antimicrobial agent, particularly effective against multi-drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus .
科学研究应用
Suberanilic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Biology: Its antimicrobial properties make it a valuable tool in studying bacterial resistance mechanisms.
作用机制
Target of Action
Suberanilic Acid is a key intermediate in the synthesis of Suberoylanilide Hydroxamic Acid (SAHA), a potent inhibitor of histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This can alter the expression of genes, including those responsible for cell cycle arrest, differentiation, and apoptosis .
Biochemical Pathways
By inhibiting HDACs, SAHA can affect various cellular processes such as cell growth, differentiation, and apoptosis .
Pharmacokinetics
The enzymatic stability of the acyltransferase from mycobacterium smegmatis (msact), used in the preparation of aminooxo-acids including suberanilic acid, has been reported to be stable for up to one month . This suggests that Suberanilic Acid could potentially have a prolonged presence in the body, but further studies are needed to confirm this.
Result of Action
SAHA has been shown to cause cell cycle arrest, induce differentiation, and promote apoptosis in various cancer cell lines .
Action Environment
The synthesis of suberanilic acid via msact has been reported to be a green and cost-efficient approach, suggesting that it could potentially be produced in a variety of environmental conditions .
生化分析
Cellular Effects
Suberanilic Acid has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Suberanilic Acid involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules .
准备方法
Suberanilic acid can be synthesized through enzymatic amide bond formation. One method involves the use of an acyltransferase from Mycobacterium smegmatis, which catalyzes the reaction between anilines and various anhydrides in water. This process is highly efficient, with yields ranging from 68% to 94% and reaction times between 0.5 to 5 hours . Another method involves heating suberic acid with acetic anhydride to produce suberoyl anhydride, which is then reacted with aniline to form suberanilic acid .
化学反应分析
Suberanilic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: Suberanilic acid can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Suberanilic acid can be compared with other similar compounds such as suberoylanilide hydroxamic acid. While both compounds share a similar core structure, suberanilic acid is unique due to its specific antimicrobial properties and its ability to target multiple pathways in bacteria. Other similar compounds include various amide alkaloids and hydroxamic acids, which also exhibit antimicrobial activity but may differ in their specific mechanisms of action and effectiveness .
属性
IUPAC Name |
8-anilino-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(17)18/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDAFSGJPGLGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429494 | |
| Record name | Suberanilic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149648-52-2 | |
| Record name | Suberanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149648522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Suberanilic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUBERANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O3JZ9EX86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Suberanilic Acid in the synthesis of Vorinostat?
A: Suberanilic acid serves as a crucial intermediate in the synthesis of Vorinostat, a histone deacetylase inhibitor used in cancer treatment [, , , ]. Different synthetic routes utilize Suberanilic Acid, often involving reactions with hydroxylamine hydrochloride and coupling agents to ultimately yield Vorinostat [, ].
Q2: Are there alternative methods for synthesizing Suberanilic Acid besides its use in Vorinostat production?
A: Yes, a novel photochemical method has been developed for the synthesis of Suberanilic Acid. This method involves a deoxygenative hydroalkylation reaction of unactivated alkenes using readily available carboxylic acid derivatives []. This approach offers advantages such as broad functional group tolerance, mild reaction conditions, and scalability, making it a promising alternative to traditional methods.
Q3: Has Suberanilic Acid itself demonstrated any biological activity?
A: While Suberanilic Acid is primarily known as a precursor to Vorinostat, research indicates that a derivative, N-hydroxy-N'-phenyloctanediamide, synthesized from the methyl ester of Suberanilic Acid, exhibits potent inhibitory effects on the proliferation of AXC rat prostate cancer cells in vitro []. This finding suggests potential biological activity associated with Suberanilic Acid derivatives, warranting further investigation.
Q4: Are there any known immunological reactions associated with Suberanilic Acid or its derivatives?
A: Research dating back to the early 20th century indicates that azoproteins derived from Suberanilic Acid, along with similar compounds like adipanilic and succinanilic acids, elicited specific precipitin reactions with corresponding immune sera []. These findings highlight the potential for Suberanilic Acid and its derivatives to interact with the immune system, a factor to consider in drug development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
